molecular formula C15H14FN5 B11785833 6-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11785833
M. Wt: 283.30 g/mol
InChI Key: SFSNXBYOJQTCEH-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a pyrrolidinyl moiety in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated aromatic compounds in a substitution reaction.

    Attachment of the Pyrrolidinyl Group: This can be done through nucleophilic substitution or addition reactions using pyrrolidine derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation, nitration, or sulfonation reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(4-Methylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(4-Methoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

The presence of the fluorophenyl group in 6-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine may confer unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets. These characteristics can make it more effective or selective in certain applications compared to its analogs.

Properties

Molecular Formula

C15H14FN5

Molecular Weight

283.30 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-pyrrolidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C15H14FN5/c16-12-3-1-10(2-4-12)13-5-6-14-18-19-15(21(14)20-13)11-7-8-17-9-11/h1-6,11,17H,7-9H2

InChI Key

SFSNXBYOJQTCEH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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